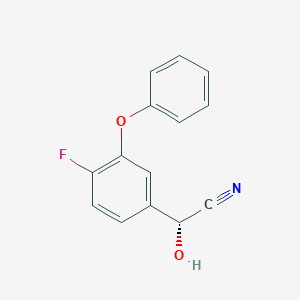

(R)-4-Fluoro-3-phenoxybenzaldehyde Cyanhydrine

CAS No.:

Cat. No.: VC17968247

Molecular Formula: C14H10FNO2

Molecular Weight: 243.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C14H10FNO2 |

|---|---|

| Molecular Weight | 243.23 g/mol |

| IUPAC Name | (2R)-2-(4-fluoro-3-phenoxyphenyl)-2-hydroxyacetonitrile |

| Standard InChI | InChI=1S/C14H10FNO2/c15-12-7-6-10(13(17)9-16)8-14(12)18-11-4-2-1-3-5-11/h1-8,13,17H/t13-/m0/s1 |

| Standard InChI Key | FYIOXXUKFQPTJS-ZDUSSCGKSA-N |

| Isomeric SMILES | C1=CC=C(C=C1)OC2=C(C=CC(=C2)[C@H](C#N)O)F |

| Canonical SMILES | C1=CC=C(C=C1)OC2=C(C=CC(=C2)C(C#N)O)F |

Introduction

Structural Characteristics and Molecular Configuration

(R)-4-Fluoro-3-phenoxybenzaldehyde Cyanhydrine (C₁₄H₁₀FNO₂) features a benzaldehyde core substituted with a fluorine atom at the 4-position, a phenoxy group at the 3-position, and a cyanohydrin moiety (-CH(OH)CN) at the aldehyde carbon. The (R)-configuration at the cyanohydrin carbon confers stereochemical specificity, which is crucial for its biological activity and synthetic utility.

The molecular structure integrates three key functional groups:

-

Fluorine: Enhances electronegativity and metabolic stability.

-

Phenoxy group: Contributes to lipophilicity and substrate-receptor interactions.

-

Cyanohydrin: Provides reactivity for further transformations, such as esterifications or cyclizations .

The compound’s molecular weight is 243.23 g/mol, with a density of 1.209 g/cm³ and a refractive index of 1.583. Its solubility profile favors organic solvents (e.g., ethanol, toluene) over aqueous media, aligning with its role in synthetic organic chemistry.

Synthesis and Manufacturing Processes

Precursor Synthesis: 4-Fluoro-3-phenoxybenzaldehyde

The synthesis of (R)-4-Fluoro-3-phenoxybenzaldehyde Cyanhydrine begins with the preparation of its aldehyde precursor, 4-fluoro-3-phenoxybenzaldehyde (C₁₃H₉FO₂). A reported method involves hydrolyzing 4-fluoro-3-phenoxybenzaldehyde ethyleneacetal in a mixture of ethanol, water, and hydrochloric acid, followed by toluene extraction and vacuum distillation. This process yields the aldehyde in 91% purity .

Cyanohydrin Formation

The aldehyde undergoes nucleophilic addition with hydrogen cyanide (HCN) under controlled conditions to form the cyanohydrin. The reaction typically employs a chiral catalyst or enzymatic system to enforce the (R)-configuration. For example, (S)-oxynitrilase enzymes or titanium-BINOL complexes achieve enantiomeric excesses exceeding 90%.

Reaction Scheme:

Industrial-Scale Production

Industrial protocols often use continuous-flow reactors to enhance safety and efficiency when handling HCN. Purification involves fractional distillation or chiral chromatography to isolate the (R)-enantiomer.

Physicochemical Properties

The compound’s stability is pH-dependent, with decomposition observed under strongly acidic or basic conditions due to cyanide release.

Applications in Agrochemical and Pharmaceutical Industries

Flumethrin Synthesis

(R)-4-Fluoro-3-phenoxybenzaldehyde Cyanhydrine is a key intermediate in synthesizing flumethrin, a pyrethroid acaricide. Flumethrin’s structure incorporates the cyanohydrin’s chiral center, which is essential for binding to insect voltage-gated sodium channels .

Flumethrin Synthesis Pathway:

-

Esterification: The cyanohydrin reacts with trans-(E)-3-[2-chloro-2-(4-chlorophenyl)vinyl]-2,2-dimethylcyclopropanecarboxylic acid chloride.

-

Diastereomer Separation: The product is purified to isolate the bioactive trans-Z isomers .

Pharmaceutical Intermediates

The compound’s reactive cyanohydrin group enables its use in synthesizing β-blockers and antifungal agents. For example, condensation with aryl halides yields α-cyanoethers, which are precursors to neuroactive compounds.

| Hazard | Precautionary Measure |

|---|---|

| Acute Toxicity (Oral) | Use PPE; avoid inhalation |

| Skin Irritation | Nitrile gloves and lab coats |

| Environmental Hazard | Dispose via certified facilities |

Workplaces must monitor airborne concentrations using GC-MS and ensure ventilation systems meet OSHA standards.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume